4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid
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Overview
Description
4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid is an organic compound that features a benzodioxole ring fused with a thiazole ring and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Thiazole Ring Formation: The thiazole ring is often formed via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of Benzodioxole and Thiazole Rings: The benzodioxole and thiazole rings are coupled through a palladium-catalyzed cross-coupling reaction.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for electrophilic substitution, while nucleophiles like amines are used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated benzodioxole derivatives and aminated products.
Scientific Research Applications
4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It can inhibit the activity of enzymes like cyclooxygenase (COX) and disrupt signaling pathways such as the NF-kappaB pathway, leading to anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Benzodioxol-5-yl)-5-(5-Ethyl-2,4-Dihydroxyphenyl)-2H-Pyrazole-3-Carboxylic Acid
- 2-(1,3-Benzodioxol-5-yl)acetonitrile
- N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-Substituted 3-Aryloxy-2-hydroxypropanamines
Uniqueness
4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid is unique due to its combined benzodioxole and thiazole rings, which confer distinct chemical properties and biological activities
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S/c13-11(14)10-12-7(4-17-10)6-1-2-8-9(3-6)16-5-15-8/h1-4H,5H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPVVKPZLTVMPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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